molecular formula C20H22N2O2 B2966476 3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954660-35-6

3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2966476
CAS No.: 954660-35-6
M. Wt: 322.408
InChI Key: VURGHWXNFCQSAW-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have developed methods for synthesizing various substituted benzamides, including tetrahydroquinolinyl benzamides, which are structurally related to 3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. These methods involve reactions under specific conditions to create diverse compounds for further study (Chau, Saegusa, & Iwakura, 1982).

Pharmacological Research

  • Research on compounds structurally similar to this compound has shown potential pharmacological applications. For instance, certain benzamide analogues have been evaluated for their affinity to sigma-2 receptors, which are relevant in understanding various pharmacological effects (Xu et al., 2005).

Antitumor Applications

  • Studies have synthesized and evaluated various quinazolinone derivatives for their antitumor activity. Such research is significant in the context of developing new anticancer drugs and understanding the role of similar compounds in inhibiting tumor growth (Al-Suwaidan et al., 2016).

Chemical Synthesis and Catalysis

  • Innovative methods for the synthesis of polycyclic amides from benzamides and alkynes, involving oxidative C-H activation, have been developed. This research contributes to the broader field of chemical synthesis and the creation of complex molecules, potentially including compounds like this compound (Song et al., 2010).

Medicinal Chemistry

  • The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents, related to the structure of this compound, demonstrate the ongoing efforts to improve drug solubility and potency in medicinal chemistry (Bavetsias et al., 2002).

Properties

IUPAC Name

3-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-11-22-18-9-8-17(13-15(18)7-10-19(22)23)21-20(24)16-6-4-5-14(2)12-16/h4-6,8-9,12-13H,3,7,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURGHWXNFCQSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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